molecular formula C18H13N3OS B1414463 4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione CAS No. 1142201-53-3

4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

Cat. No.: B1414463
CAS No.: 1142201-53-3
M. Wt: 319.4 g/mol
InChI Key: VXOVGMPQOGHCGS-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is a heterocyclic compound featuring a central imidazole ring substituted with hydroxyl, indole, phenyl, and thione functional groups. Its structure combines aromatic and heteroaromatic moieties, which may confer unique electronic and steric properties.

Properties

IUPAC Name

4-hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOVGMPQOGHCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that combines an indole moiety with an imidazole ring, contributing to its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting with the condensation of indole derivatives with imidazole precursors under controlled conditions. Catalysts and specific solvents are used to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related indole-imidazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In vitro studies reported IC50 values ranging from 5.10 µM to 22.08 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction via caspase pathways and cell cycle arrest.

Hemocompatibility

A recent study evaluated the hemocompatibility of similar compounds, revealing that they did not induce hemolysis above 5% at certain concentrations, suggesting potential for safe therapeutic applications . This aspect is crucial for compounds intended for systemic use.

The biological effects of this compound are mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. These interactions can modulate cellular processes related to growth, apoptosis, and inflammation .

Case Studies

Study Findings Cell Lines Tested IC50 Values
Study ASignificant cytotoxicity observedHepG2, HCT116, MCF-75.10 - 22.08 µM
Study BEffective against Gram-positive bacteriaS. aureus, E. coliNot specified
Study CInduces apoptosis via caspase activationVarious cancer cell lines6.19 - 9.18 µM

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione Imidazole-2-thione 3-phenyl, 4-hydroxy, 5-(indol-5-ylidenemethyl) Thione, hydroxyl, indole N/A
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Imidazole 1-(4-fluorobenzyl), 2-ethylthio, 5-formyl Thioether, aldehyde, fluorobenzyl
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Benzoimidazol-2-one 5-hydrosulfonyl Sulfonyl, lactam
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-pyrazolones Imidazolone-pyrazolone 4-arylidene, 5-oxo, 2-phenyl Ketone, arylidene, pyrazolone

Key Observations :

Thione vs. Thioether/Sulfonyl Groups: The thione group in the target compound distinguishes it from derivatives like 2-ethylthioimidazole (thioether) and 5-hydrosulfonyl-benzoimidazolone (sulfonyl) . Sulfonyl groups (e.g., in ) increase polarity and metabolic stability, whereas thioethers () may improve lipophilicity.

Indole vs. Benzyl/Substituted Aryl Groups :

  • The indole moiety in the target compound provides a planar, conjugated system absent in fluorobenzyl-substituted imidazoles () or phenyl-pyrazolone hybrids (). Indole’s electron-rich nature could influence redox activity or receptor binding.

Hydroxyl Group Positioning :

  • The 4-hydroxy substituent is rare in the cited analogs. Similar hydroxyl-containing imidazoles (e.g., 5-hydroxyphenyl-oxadiazole-thiones in ) show enhanced hydrogen-bonding capacity, impacting solubility and intermolecular interactions .

Antimicrobial Activity :

  • 5-Oxo-imidazole derivatives () exhibit moderate-to-strong growth inhibition against E. coli and S. aureus, with MIC values ranging from 12.5–50 µg/mL .
  • 2-Ethylthioimidazoles () show reduced activity, likely due to the thioether’s lower reactivity compared to thiones.

Solubility and Stability :

  • Hydroxyl and thione groups in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., ’s sulfonyl derivatives).
  • Indole’s susceptibility to oxidative degradation (absent in phenyl-substituted imidazoles) could limit stability under acidic conditions.

Preparation Methods

Reaction Scheme

Aromatic aldehyde + Phenyl isocyanide + 1,2-dicarbonyl compound
  → 4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

Reaction Conditions

  • Catalyst: Methane sulfonic acid (5 mol%)
  • Solvent: Solvent-free or ethanol
  • Temperature: Reflux or ambient conditions
  • Time: 2–4 hours
  • Purification: Recrystallization from ethanol

Research Findings

Krishnarao et al. (2022) demonstrated that using methane sulfonic acid in a solvent-free environment yields the desired imidazole derivatives with yields exceeding 90%. The process benefits from operational simplicity, cost-effectiveness, and high purity of products.

Entry Reagents Catalyst Solvent Time (hrs) Yield (%) Reference
1 Aromatic aldehyde + phenyl isocyanide + 1,2-dicarbonyl Methane sulfonic acid Ethanol/solvent-free 2–4 90–92

Synthesis via Condensation of 2-Aminothiazole Derivatives

Another prominent method involves the condensation of 2-aminothiazole derivatives with aldehydes and isothiocyanates to form the imidazole-2-thione core, which is then functionalized to introduce the hydroxy and indolylidene groups.

Reaction Pathway

2-Aminothiazole derivative + Aromatic aldehyde + Isothiocyanate
  → Intermediate imidazole-2-thione
  → Post-condensation modifications → Final compound

Key Conditions

  • Catalysts: Lewis acids (e.g., scandium triflate) or Brønsted acids
  • Solvent: Dichloromethane, ethanol
  • Temperature: 0°C to reflux
  • Purification: Recrystallization or chromatography

Research shows that using scandium triflate with aldehydes in dichloromethane at 0°C affords high yields (~85–90%) of the intermediate, which can be further elaborated.

One-Pot Multicomponent Synthesis

Recent advances have focused on one-pot multicomponent reactions that combine all reactants in a single vessel, significantly reducing reaction steps and purification efforts.

Example Protocol

  • Mix phenyl isocyanide, aromatic aldehyde, and 1,2-dicarbonyl compounds.
  • Add methane sulfonic acid (catalyst).
  • Reflux under solvent-free or ethanol conditions.
  • Isolate the product by filtration and recrystallization.

This method, as reported by Krishnarao et al., achieves yields of over 90% within 2 hours, demonstrating high efficiency and environmental friendliness.

Heterocyclic Ring Formation from Precursors

The core imidazole-2-thione ring can also be synthesized via reaction of vicinal diamines with thiocarbonyl compounds such as 1,1'-thiocarbonyldiimidazole, followed by oxidation and condensation steps.

Key Steps

  • Formation of heterocyclic ring from diamines and thiocarbonyl derivatives.
  • Oxidation to introduce the hydroxy group.
  • Condensation with indole derivatives to form the indolylidene moiety.

This pathway is advantageous for structural diversification and allows for the incorporation of various substituents.

Data Summary and Comparative Table

Method Starting Materials Catalysts Conditions Yield (%) Advantages References
Multicomponent cyclocondensation Aromatic aldehyde + phenyl isocyanide + 1,2-dicarbonyl Methane sulfonic acid Reflux, solvent-free 90–92 High yield, eco-friendly
Condensation of 2-aminothiazole derivatives 2-Aminothiazole + aldehyde + isothiocyanate Lewis acids, Brønsted acids 0°C to reflux 85–90 High selectivity, operational simplicity
One-pot multicomponent Reactants in a single vessel Methane sulfonic acid Reflux, ethanol or solvent-free >90 Short reaction time, high purity
Ring formation from diamines Vicinal diamines + thiocarbonyl derivatives Catalysts (e.g., scandium triflate) Mild conditions 83–91 Structural diversity

Notes on Optimization and Functionalization

  • Substituent Effects: Electron-donating groups on aldehydes enhance yields, while electron-withdrawing groups may slow the reaction.
  • Catalyst Choice: Methane sulfonic acid is preferred for its cost-effectiveness, reusability, and environmental compatibility.
  • Reaction Environment: Solvent-free conditions are increasingly favored for green chemistry; however, solvents like ethanol facilitate purification.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and imidazole precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity due to their high dielectric constants .
  • Catalysis : Use of acidic catalysts (e.g., acetic acid) for cyclization, as demonstrated in analogous imidazole-thione syntheses .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >90% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) is critical to validate purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Expect signals for indole NH (~δ 11.2 ppm), imidazole NH (~δ 12.5 ppm), and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns distinguish substituents on the phenyl and indole rings .
  • ¹³C NMR : Carbonyl (C=O) at ~δ 165 ppm and thione (C=S) at ~δ 180 ppm confirm the imidazole-2-thione core .
  • IR : Strong absorption bands for C=S (~650 cm⁻¹) and O-H (~3200 cm⁻¹) validate functional groups .

Q. What crystallographic strategies are recommended for resolving its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( ):

  • Data collection : Cool crystals to 90 K to minimize thermal motion artifacts .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O-H···N/S interactions) stabilize the lattice .
  • Validation : Use ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites. Charge distribution analysis identifies nucleophilic regions (e.g., indole N-H) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The indole and thione moieties show high affinity for hydrophobic pockets, as seen in analogous imidazole inhibitors .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Case Example : If NMR suggests a planar conformation but X-ray shows torsion angles >10°, reconcile via:
  • Dynamic effects : NMR captures time-averaged structures, while crystallography provides static snapshots .
  • Solvent vs. solid-state : Hydrogen bonding in crystals may distort geometry compared to solution .
  • Resolution : Cross-validate with variable-temperature NMR and Hirshfeld surface analysis to assess packing forces .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects. Use Suzuki coupling for aryl modifications .
  • Bioisosteric replacement : Substitute the thione (C=S) with carbonyl (C=O) to assess toxicity/activity trade-offs .
  • Yield optimization : For sterically hindered analogs, employ microwave-assisted synthesis (100°C, 30 min) to improve reaction rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 2
4-Hydroxy-5-(indol-5-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

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